molecular formula C21H20O5 B2868440 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid CAS No. 2140866-79-9

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

Cat. No.: B2868440
CAS No.: 2140866-79-9
M. Wt: 352.386
InChI Key: PVDBYWSDYKTIBJ-UHFFFAOYSA-N
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Description

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a synthetic pentanoic acid derivative characterized by a phenoxy-substituted backbone. Its structure includes:

  • A pentanoic acid chain, providing carboxylic acid functionality.
  • A phenoxy group at the fifth carbon, linked to a benzoyl moiety.
  • A prop-2-yn-1-yloxy (propargyloxy) substituent on the benzoyl group, introducing an alkyne functional group.

This compound’s design combines lipophilic (benzoyl, phenoxy) and reactive (propargyl) groups, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or targeted drug delivery .

Properties

IUPAC Name

5-[4-(4-prop-2-ynoxybenzoyl)phenoxy]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-2-14-25-18-10-6-16(7-11-18)21(24)17-8-12-19(13-9-17)26-15-4-3-5-20(22)23/h1,6-13H,3-5,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDBYWSDYKTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(prop-2-yn-1-yloxy)benzoyl chloride, which is then reacted with 4-hydroxybenzophenone to form the benzophenone intermediate. This intermediate is further reacted with 5-bromopentanoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The compound exerts its effects through UV light-induced covalent modification of biological targets. The benzophenone moiety, upon UV activation, forms a reactive carbene intermediate that covalently binds to nearby biomolecules. The alkyne tag allows for further functionalization via click chemistry, enabling downstream applications such as imaging and target identification .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Backbone and Substitution Patterns

The compound shares a pentanoic acid-phenoxy backbone with several analogues but differs in substituents:

Compound Name Key Substituents Structural Features Potential Applications Reference
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid Prop-2-yn-1-yloxy, benzoyl Alkyne group for click chemistry; aromatic lipophilicity Drug delivery, enzyme inhibition
5-{3-[3-(2,4-Dichloro-benzoyl)-ureido]-2-methyl-phenoxy}-pentanoic acid 2,4-Dichlorobenzoyl, ureido Chlorinated aromatic; urea linkage Glycogen phosphorylase inhibition (antidiabetic)
(E)-5-(4-(3-(3,4,5-Trimethoxyphenyl)acryloyl)phenoxy)pentanoic acid 3,4,5-Trimethoxyphenyl acryloyl Methoxy groups enhance solubility and binding Dual EGFR/HDAC inhibition (anticancer)
5-[4-(5,6-Dichloro-1H-benzimidazol-2-yl)phenoxy]-2,2-dimethyl-pentanoic acid methyl ester Benzimidazole, dichloro Heterocyclic aromatic; ester prodrug Anti-arteriosclerotic agents
SC-1084 (3-hydroxy-4-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]pentanoic acid) Trifluoromethylpyridinyl Fluorinated pyridine; hydroxyl group Herbicide activity

Key Observations :

  • Alkyne vs. Halogenation : The propargyloxy group in the target compound enables bioorthogonal reactions (e.g., click chemistry), unlike chlorinated or fluorinated analogues .
  • Aromatic Diversity : Benzimidazole (), trimethoxyphenyl (), and pyridinyl () substituents modulate electronic properties and target selectivity.

Pharmacological and Biochemical Properties

(a) Enzyme Inhibition
  • Fibrate Analogues: Fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) shares a phenoxy-carboxylic acid backbone but has a shorter chain (propanoic acid vs. pentanoic acid). Fibrates target PPARα for lipid metabolism .
  • Antidiabetic Agents : Compound 4 () inhibits glycogen phosphorylase via urea linkages, whereas the propargyloxy-benzoyl group in the target compound may favor alternative binding modes.
(b) Anticancer Activity
  • Compounds with 3,4,5-trimethoxyphenyl acryloyl groups () inhibit EGFR/HDAC due to methoxy-enhanced π-π stacking. The propargyloxy group’s electron-withdrawing nature may alter binding kinetics.
(c) Herbicidal Activity
  • SC-1084 () targets acetyl-CoA carboxylase in weeds. The target compound’s benzoyl-propargyloxy group may lack herbicidal activity but could be repurposed for selective enzyme inhibition.

Biological Activity

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid, also known as a trifunctional building block, is primarily utilized in chemical probe synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 2140866-79-9

Structural Representation

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the prop-2-yn-1-yloxy group is noteworthy for its role in click chemistry applications.

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Activity : Some derivatives of benzophenone compounds have shown promise in inhibiting viral replication, particularly in HIV and other viruses.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study explored the effects of similar benzophenone derivatives on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
    • Another investigation focused on the apoptosis pathway induced by benzophenone derivatives, revealing that they activate caspases and increase the expression of pro-apoptotic factors .
  • Antiviral Properties :
    • Research on related compounds demonstrated inhibition of HIV replication by interfering with the gp120-CD4 interaction. This mechanism is crucial for viral entry into host cells, highlighting the potential for this compound in antiviral therapy .
  • Chemical Probes :
    • The compound is utilized as a chemical probe in biological research to study protein interactions and cellular processes. Its light-activated properties allow for precise targeting in live-cell imaging studies .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzophenone derivativesInduced apoptosis in cancer cell lines
Antiviral7-Azaindole derivativesInhibition of HIV replication
Chemical ProbesTrifunctional building blocksTargeted imaging and protein interaction studies

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